molecular formula C9H7N5O2S B14142563 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide

2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide

Cat. No.: B14142563
M. Wt: 249.25 g/mol
InChI Key: NBVIEWBYTDFLHB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyano group, a nitro-substituted phenyl ring, and a hydrazono-thioacetamide moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

The synthesis of 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide typically involves the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide include other cyanoacetamide derivatives and nitro-substituted aromatic compounds. For example:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+

InChI Key

NBVIEWBYTDFLHB-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-]

solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.